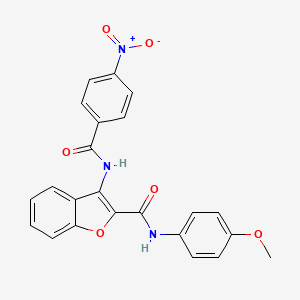

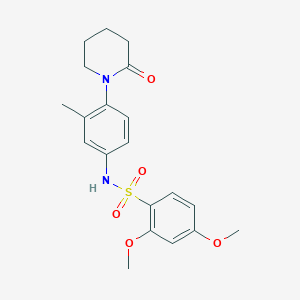

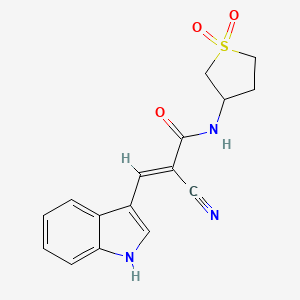

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, also known as MNBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNBC belongs to the class of benzofuran derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including compounds with methoxy (OCH3) and nitro (NO2) substituents, have been studied for their inhibition efficiency against the acidic corrosion of mild steel. Experimental and computational studies have demonstrated that the methoxy substituent enhances inhibition efficiency, while the nitro substituent decreases it. These compounds act as interface corrosion inhibitors and increase the energy barrier for corrosive dissolution, supported by DFT study indices and molecular dynamic simulations (Mishra et al., 2018).

Synthetic Chemistry Applications

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been utilized in various synthetic chemistry applications. For instance, the facile introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions have been demonstrated, making it well suited for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Additionally, the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst has highlighted the role of electron-donating and withdrawing groups in directing the reaction pathway (Nahakpam et al., 2015).

Antioxidant Activity

The exploration of amino-substituted benzamide derivatives has revealed their potential as powerful antioxidants, capable of scavenging free radicals. Studies on electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging activity, highlighting their promising antioxidative properties (Jovanović et al., 2020). A combined experimental and computational study on N-arylbenzamides has further confirmed the positive influence of electron-donating methoxy groups on antioxidant properties (Perin et al., 2018).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-31-17-12-8-15(9-13-17)24-23(28)21-20(18-4-2-3-5-19(18)32-21)25-22(27)14-6-10-16(11-7-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPDSLUMJBLKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2756199.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2756201.png)

![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-hydroxy-3-phenylbutanamide](/img/structure/B2756214.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2756221.png)